Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
Altretamine
CAS No.: 645-05-6
VCID: VC20750617
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | What is Altretamine?Altretamine, also known as hexamethylmelamine and marketed under the trade name Hexalen, is an antineoplastic agent approved by the U.S. FDA in 1990 . It is a synthetic cytotoxic s-triazine derivative available in 50mg capsules for oral administration . Altretamine is not typically considered a first-line treatment, but it can be a salvage therapy option due to its lower toxicity compared to other drugs used for refractory ovarian cancer . Indications and UsesAltretamine is primarily used as a single agent in the palliative treatment of patients with persistent or recurrent epithelial ovarian cancer following first-line therapy with cisplatin and/or alkylating agent-based combinations . It is considered a useful alternative for patients who prefer oral treatment or when socioeconomic considerations are important . Mechanism of ActionThe precise mechanism by which altretamine exerts its anti-cancer effect is not fully understood . Altretamine is classified as an alkylating antineoplastic agent . It is believed that altretamine damages tumor cells through the production of formaldehyde, a product of CYP450-mediated N-demethylation . Altretamine is extensively metabolized on first pass, producing mono- and didemethylated metabolites. Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine . The carbinolamine (methylol) intermediates of CYP450-mediated metabolism can generate electrophilic iminium species that are capable of reacting covalently with DNA guanine and cytosine residues as well as protein . PharmacokineticsFollowing oral administration, altretamine is rapidly and extensively metabolized. The elimination half-life ranges from 4.7 to 10.2 hours . Research FindingsA multicentric phase II trial evaluated the activity of oral altretamine in women with epithelial ovarian carcinoma who responded (PR or CR) to first-line chemotherapy but relapsed within 12 months. The patients were treated with 260 mg/m²/day of altretamine in four divided doses for 2 weeks, repeated every 4 weeks. Response evaluation was possible for 26 patients. Three patients (9.7% intent-to-treat) achieved a partial response. Eight patients had stable disease, and 15 patients had progressive disease after two treatment courses. The median time to progression was 10 weeks (range, 5-51 weeks). Medial survival was 34 weeks (range, 7-112+) . Toxicity and Side EffectsHematological toxicity was minimal with altretamine treatment, but gastrointestinal toxicity was common . Preclinical StudiesA two-year oral carcinogenicity study in rats with doses as high as 500 mg/kg/day (about 80 times the recommended daily therapeutic dose) showed no evidence of a carcinogenic effect . Synergistic PotentialThe combined anti-tumor efficacy of bioactive hydroxyapatite nanoparticles (HA-NPs) loaded with altretamine (ALT) has been evaluated. At a concentration of 300 µg·mL |
---|---|
CAS No. | 645-05-6 |
Product Name | Altretamine |
Molecular Formula | C9H18N6 |
Molecular Weight | 210.28 g/mol |
IUPAC Name | 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine |
Standard InChI | InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 |
Standard InChIKey | UUVWYPNAQBNQJQ-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Canonical SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
Appearance | White to off-white solid powder. |
Colorform | Needles from absolute ethanol Solid |
Melting Point | 172-174 °C 172 - 174 °C |
Physical Description | Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992) Solid |
Purity | > 98% |
Shelf Life | Bulk: The bulk drug is stable at room temperature. Solution: Aqueous solutions at pH 4, 7, and 10 are stable for 24 hours at room temperature (UV). |
Solubility | Insoluble (NTP, 1992) Soluble in acetone In water, 91 mg/L at 25 °C 3.10e+00 g/L Water 0.92 (mg/mL) Benzene 106 (mg/mL) CHCL3 220 (mg/mL) EtOAc 52 (mg/mL) Et2O 47 (mg/mL) |
Synonyms | Hexamethylmelamine, NSC13875, ENT50852; Hexalen; 645-05-6; Hexastat; Hemel |
Vapor Pressure | 2.95X10-4 mm Hg at 25 °C (est) |
Reference | 1. Keldsen N, Havsteen H, Vergote I, Bertelsen K, Jakobsen A. Altretamine (hexamethylmelamine) in the treatment of platinum-resistant ovarian cancer: a phase II study. Gynecol Oncol. 2003 Feb;88(2):118-22. doi: 10.1016/s0090-8258(02)00103-8. PMID: 12586589. 2. Damia G, D'Incalci M. Clinical pharmacokinetics of altretamine. Clin Pharmacokinet. 1995 Jun;28(6):439-48. doi: 10.2165/00003088-199528060-00002. PMID: 7656502. 3. Wiernik PH, Yeap B, Vogl SE, Kaplan BH, Comis RL, Falkson G, Davis TE, Fazzini E, Cheuvart B, Horton J. Hexamethylmelamine and low or moderate dose cisplatin with or without pyridoxine for treatment of advanced ovarian carcinoma: a study of the Eastern Cooperative Oncology Group. Cancer Invest. 1992;10(1):1-9. doi: 10.3109/07357909209032783. PMID: 1735009. |
PubChem Compound | 2123 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume